cis-epsilon-Viniferin natural sources and isolation
cis-epsilon-Viniferin natural sources and isolation
An In-depth Technical Guide on the Natural Sources and Isolation of cis-epsilon-Viniferin
This technical guide provides a comprehensive overview of cis-epsilon-viniferin, a resveratrol dimer of significant interest to the scientific community. The document details its natural occurrences, presents methodologies for its isolation, and illustrates key biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Natural Sources of cis-epsilon-Viniferin
cis-epsilon-viniferin is a naturally occurring stilbenoid found in a variety of plant species. Its presence is often associated with the plant's defense mechanisms. The primary natural sources are grapevines (Vitis vinifera), where it is found in various parts of the plant, particularly the woody tissues.[1][2] Red wine also serves as a notable dietary source of this compound.[1][3] The formation of cis-epsilon-viniferin can be induced by ultraviolet (UV) irradiation of its trans-isomer.[1][4] Furthermore, light exposure during extraction processes can promote the isomerization of trans-epsilon-viniferin to the cis form.[5]
| Plant/Source | Family | Part(s) | Other Notes |
| Grapes (Vitis vinifera) | Vitaceae | Canes, wood, roots, stems, bark, leaves, seeds, berries | A primary and widely studied source.[1][2] |
| Red Wine | - | - | A significant dietary source with concentrations varying by region and type.[1][3] |
| Caragana spp. | Fabaceae | Not specified | |
| Carex spp. | Cyperaceae | Not specified | |
| Hopea spp. | Dipterocarpaceae | Not specified | |
| Paeonia spp. | Paeoniaceae | Not specified | |
| Cotylelobium melanoxylon | Dipterocarpaceae | Wood, bark |
Isolation Methodologies
The isolation of cis-epsilon-viniferin from its natural sources requires multi-step purification strategies to separate it from a complex mixture of other phytochemicals. Below are detailed protocols for key isolation techniques reported in the literature.
Protocol 1: Isolation from Red Wine
This protocol describes a three-step method for the isolation and purification of cis-epsilon-viniferin from red wine, specifically an Algerian Merlot.[3]
Step 1: Column Chromatography (Initial Fractionation)
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Stationary Phase: Cation-exchange resin.
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Objective: To perform an initial fractionation of the wine polyphenols.
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Procedure:
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Pass the red wine sample through the cation-exchange column.
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Elute with appropriate solvents to obtain a crude polyphenolic fraction.
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Step 2: Centrifugal Partition Chromatography (CPC) (Further Purification)
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Instrumentation: A centrifugal partition chromatograph.[6][7][8][9]
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Solvent System: A biphasic solvent system of water/ethanol/ethyl acetate/hexane.
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Objective: To separate the crude polyphenolic fraction into simpler fractions based on the partitioning of the compounds between the two immiscible liquid phases.
-
Procedure:
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Prepare and equilibrate the CPC column with the selected two-phase solvent system.
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Dissolve the crude polyphenolic fraction from Step 1 in a suitable solvent and inject it into the CPC system.
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Perform the separation and collect the resulting fractions.
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Step 3: Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
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Stationary Phase: A C18 column.
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Mobile Phase: A gradient of water and acetonitrile (specific gradient not detailed in the source).
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Objective: To isolate pure cis-epsilon-viniferin from the CPC fractions.
-
Procedure:
-
Analyze the fractions from the CPC by analytical HPLC to identify those containing cis-epsilon-viniferin.
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Pool the relevant fractions, concentrate them, and inject them into the semi-preparative RP-HPLC system.
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Collect the peak corresponding to cis-epsilon-viniferin.
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Confirm the structure and purity of the isolated compound using spectroscopic methods such as NMR and Mass Spectrometry.[3]
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Protocol 2: Isolation from Grapevine Canes using High-Performance Counter-Current Chromatography (HPCCC)
This protocol outlines a two-step HPCCC method for the isolation of epsilon-viniferin from a commercial grapevine cane extract.[10]
Step 1: Pre-separation by HPCCC
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Instrumentation: High-Performance Counter-Current Chromatograph (HPCCC).
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Solvent System: n-hexane/ethyl acetate/methanol/water (1.0/2.0/1.0/2.0; v/v/v/v).
-
Sample: 600 mg of a commercial grapevine cane extract (Vineatrol®30).
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Mode of Operation: Head-to-tail.
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Objective: To enrich the target compounds.
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Procedure:
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Dissolve the grapevine cane extract in the solvent system.
-
Perform the HPCCC separation and collect the fractions.
-
Step 2: Final Purification by HPCCC
-
Objective: To obtain pure epsilon-viniferin from the enriched fractions.
-
Procedure:
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Pool the fractions containing epsilon-viniferin from the pre-separation step.
-
Perform a second HPCCC separation on the pooled fractions using an optimized solvent system to achieve high purity.
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Protocol 3: Isolation from Vine Shoots using Liquid-Liquid Extraction and Adsorption Chromatography
This protocol is derived from a patent describing a method for obtaining epsilon-viniferin from vine shoot extracts.[11]
Step 1: Crude Extraction
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Starting Material: Dry vine shoots.[12]
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Solvent: Ethanol or acetone.
-
Procedure:
-
Macerate the ground, dry vine shoots in the chosen solvent.
-
Filter the mixture and evaporate the solvent from the supernatant to obtain a crude extract.
-
Step 2: Liquid-Liquid Partitioning
-
Procedure:
-
Dissolve 1 g of the crude extract in 500 ml of an acetone-water solution (2:98).
-
Perform a liquid-liquid extraction with ethyl acetate (2 x 500 ml).
-
Separate the aqueous and organic phases. The aqueous phase will be enriched with epsilon-viniferin.
-
Concentrate the aqueous phase by evaporation under vacuum and then lyophilize.
-
Step 3: Adsorption-Desorption Chromatography
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Solid Substrate: Poly(vinylidene fluoride) (PVDF).
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Adsorption Step: Dissolve the enriched extract from the previous step in a suitable solvent and pass it through the PVDF column.
-
Desorption Step: Elute the bound epsilon-viniferin from the column using a solvent mixture with a higher proportion of organic solvent, such as acetonitrile-water (95:5), acetone-water (90:10), or methanol-water (50:50).[11]
-
Final Processing: Collect the eluate, evaporate the organic solvent, and lyophilize to obtain purified epsilon-viniferin.
Quantitative Data Summary
The concentration and yield of cis-epsilon-viniferin can vary significantly depending on the natural source and the isolation method employed.
Table 1: Concentration of epsilon-Viniferin in Natural Sources
| Source | Concentration |
| Red Wine | ~0.16 mg per 100 g |
| North African Wines | 0.10 to 1.12 mg/L |
Table 2: Yields from Isolation Protocols
| Isolation Method | Starting Material | Yield of epsilon-Viniferin | Purity |
| Two-step HPCCC | 600 mg of commercial grapevine cane extract | 19 mg | 94% |
Biological Signaling Pathways
cis-epsilon-viniferin and its isomers have been shown to possess a range of biological activities, including anti-cancer and anti-inflammatory effects. The following diagrams illustrate some of the key signaling pathways involved.
Pro-Apoptotic Signaling Pathway in C6 Glioma Cells
In C6 glioma cells, epsilon-viniferin, particularly in combination with cisplatin, has been shown to induce apoptosis through the activation of the caspase cascade.[2] This involves both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) pathways, culminating in the activation of the executioner caspase-3.[2]
Caption: Pro-apoptotic pathway of epsilon-viniferin in C6 cells.
Anti-Inflammatory Signaling Pathway
epsilon-Viniferin has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13] Additionally, in a model of acute liver failure, a combination of resveratrol and epsilon-viniferin was shown to downregulate the expression of inflammatory mediators like TNF-α, iNOS, and COX-2.[14]
Caption: Anti-inflammatory action of epsilon-viniferin via NF-kB.
Conclusion
cis-epsilon-viniferin is a promising natural compound with a range of potential therapeutic applications. Its primary natural sources are grapevines and their derived products. The isolation of this compound from complex natural matrices requires sophisticated multi-step chromatographic techniques. The biological activity of epsilon-viniferin, particularly its pro-apoptotic and anti-inflammatory effects, is mediated through key cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals aiming to explore the potential of cis-epsilon-viniferin in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Centrifugal partition chromatography: an efficient tool to access highly polar and unstable synthetic compounds on a large scale - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. WO2012156917A2 - Method for obtaining epsilon-viniferin and/or resveratrol and corresponding products - Google Patents [patents.google.com]
- 12. WO2001003713A1 - METHOD FOR EXTRACTING RESVERATROL AND/OR ε-VINIFERIN - Google Patents [patents.google.com]
- 13. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of Trans-Resveratrol and ε-Viniferin Induces a Hepatoprotective Effect in Rats with Severe Acute Liver Failure via Reduction of Oxidative Stress and MMP-9 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
